molecular formula C15H25NO4 B2576051 2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid CAS No. 2138140-57-3

2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B2576051
CAS No.: 2138140-57-3
M. Wt: 283.368
InChI Key: MZQPPDIATYQATE-UHFFFAOYSA-N
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Description

2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclo[2.2.2]octane core can be synthesized through Diels-Alder reactions involving suitable dienes and dienophiles.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination or nucleophilic substitution reactions.

    Protection with Boc Group: The amino group is protected using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using Grignard reagents or other carboxylation methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would typically employ continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the bicyclic core.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the Boc-protected nitrogen.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of nitro derivatives or N-oxides.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including as potential drugs or drug precursors.

Industry

In the industrial sector, this compound is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The Boc group provides stability and protection during reactions, which can be removed under acidic conditions to reveal the active amino group.

Comparison with Similar Compounds

Similar Compounds

  • 2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid
  • 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid

Uniqueness

The unique bicyclic structure and the presence of both Boc-protected amino and carboxylic acid groups make 2-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-2-carboxylic acid distinct. This combination of features provides versatility in synthetic applications and potential biological activity.

This compound’s unique structure and reactivity profile make it a valuable tool in various scientific and industrial fields, offering numerous possibilities for research and development.

Properties

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-15(12(17)18)8-10-4-6-11(15)7-5-10/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQPPDIATYQATE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC2CCC1CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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